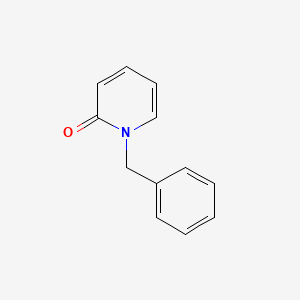

1-benzylpyridin-2(1H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 1-Benzylpyridin-2(1H)-one derivatives and related compounds often involves multi-component reactions or novel synthetic routes that highlight the efficiency and green chemistry aspects of their production. For instance, Shi et al. (2008) described an efficient and green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in an ionic liquid, showcasing the ability to synthesize related heterocyclic compounds without the use of volatile organic solvents and with the possibility of reusing the ionic liquid (Shi et al., 2008).

Molecular Structure Analysis

Molecular structure analysis of compounds related to 1-Benzylpyridin-2(1H)-one often involves the use of X-ray crystallography and spectroscopic methods. For example, studies like that of Zarins et al. (2020) provide insights into the molecular structure through the synthesis and investigation of glassy organic compounds containing the 2-(1-benzyl-2-(styryl)-6-methylpyridin-4(1H)-ylidene) fragment, highlighting the structural characteristics and stability of these compounds (Zarins et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving 1-Benzylpyridin-2(1H)-one derivatives can lead to a variety of products depending on the reaction conditions and reactants involved. The study by Poon and Dudley (2006) on the benzylation of alcohols using a bench-stable pyridinium salt exemplifies the chemical reactivity of related compounds and their potential for creating benzyl ethers, demonstrating the versatility of these compounds in synthetic chemistry applications (Poon & Dudley, 2006).

Physical Properties Analysis

The physical properties of 1-Benzylpyridin-2(1H)-one and its derivatives, such as melting points, boiling points, and solubility, are crucial for their application in various fields. The study on glassy organic compounds by Zarins et al. (2020) also sheds light on the glass transition temperatures and thermal stabilities of these compounds, providing a foundation for understanding their behavior under different conditions (Zarins et al., 2020).

Chemical Properties Analysis

The chemical properties of 1-Benzylpyridin-2(1H)-one derivatives, including reactivity, stability, and interactions with other chemicals, are fundamental to their application in synthesis and material science. For instance, the work by Kraft et al. (2010) on the synthesis and olfactory properties of related compounds highlights the importance of understanding the chemical properties for applications beyond traditional chemistry, such as in fragrance chemistry (Kraft et al., 2010).

Applications De Recherche Scientifique

-

Anti-Fibrosis Activity of Pyrimidine Derivatives

- Field : Medicinal Chemistry

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their potential biological activities .

- Method : These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). The study of anti-fibrosis activity was evaluated by Picro-Sirius red staining, hydroxyproline assay, and ELISA detection of Collagen type I alpha 1 (COL1A1) protein expression .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

-

Apoptosis Inducing Ability and Tubulin Polymerization Inhibition

- Field : Medicinal Chemistry

- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .

- Method : These compounds were evaluated against BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

- Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .

- Synthesis of Novel Heterocyclic Compounds

- Field : Medicinal Chemistry

- Application : A study aimed to synthesize new enaminonitrile derivatives using 2-aminobenzimidazole as a raw material, and to prepare new heterocyclic compounds using these derivatives .

- Method : The key precursor N-(1H-benzimidazol-2-yl) carbamoyl hydrazine dicyanide (2) was prepared by coupling 2-aminobenzimidazole (1) with malononitrile in pyridine .

- Results : The study evaluated the biological activity screening function of the newly prepared heterocyclic compounds .

- Design and Synthesis of Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone Conjugates

- Field : Medicinal Chemistry

- Application : A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .

- Method : These compounds were evaluated against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

- Results : Among all the synthesized analogues, compound 10ec displayed the highest cytotoxicity with the IC50 value of 0.99 ± 0.01 μM towards BT-474 cancer cell line .

Propriétés

IUPAC Name |

1-benzylpyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-8-4-5-9-13(12)10-11-6-2-1-3-7-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZVUSAIFXIGNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30288177 | |

| Record name | 1-Benzyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzylpyridin-2(1H)-one | |

CAS RN |

1753-62-4 | |

| Record name | 1753-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzyl-2(1H)-pyridone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30288177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

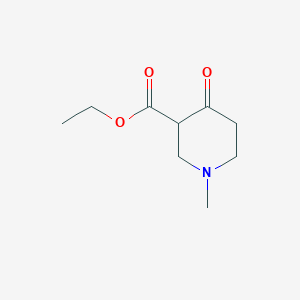

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B1267665.png)

![10H-Benzo[b][1,8]naphthyridin-5-one](/img/structure/B1267681.png)